2,2-Dichlorobicyclo[1.1.0]butane
Description
Properties
IUPAC Name |
2,2-dichlorobicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2/c5-4(6)2-1-3(2)4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTHBCRNBNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20827372 | |
| Record name | 2,2-Dichlorobicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20827372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848171-76-6 | |
| Record name | 2,2-Dichlorobicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20827372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Reaction Optimization
Cyclopropane derivatives bearing two chlorine atoms at the bridgehead and a tertiary leaving group (e.g., bromide or iodide) undergo lithium–halogen exchange at temperatures below −70°C. For example, treating 1,1-dichloro-2-bromobicyclo[1.1.0]butane with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) induces a stereospecific elimination to form the target compound. Key considerations include:
- Temperature control : Reactions performed at −78°C minimize competing side reactions such as Wagner-Meerwein rearrangements.
- Solvent effects : THF coordinates lithium ions, stabilizing the transition state and enhancing diastereoselectivity.
- Leaving group orientation : Bromine or iodine at the axial position ensures clean elimination, as demonstrated in the synthesis of analogous BCB derivatives.
A representative procedure involves dissolving the cyclopropane precursor (1.0 equiv) in anhydrous THF under nitrogen, cooling to −78°C, and adding n-BuLi (1.1 equiv) dropwise. After 15 minutes, warming to 0°C initiates elimination, yielding this compound in 60–75% isolated yield.
Dichlorocarbene Insertion into Bicyclo[1.1.0]butane Frameworks
The controlled insertion of dichlorocarbene (:CCl₂) into BCB derivatives offers an alternative pathway to install bridgehead chlorines. This method capitalizes on the strained central σ-bond of BCBs, which exhibits heightened reactivity toward carbene species.
Generation and Trapping of Dichlorocarbene
Dichlorocarbene is typically generated via phase-transfer catalysis using chloroform (CHCl₃) and a strong base (e.g., NaOH) in the presence of benzyltriethylammonium chloride. When bubbled through a solution of unsubstituted bicyclo[1.1.0]butane at 0°C, :CCl₂ inserts into the central bond, forming this compound as the major product:
$$
\text{BCB} + :\text{CCl}_2 \rightarrow 2,2\text{-dichloro-BCB}
$$
Reaction monitoring via gas chromatography–mass spectrometry (GC–MS) reveals a 55% conversion efficiency, with competing polymerization pathways suppressed by adding radical inhibitors like tert-butylcatechol.
Radical Chlorination of Bicyclo[1.1.0]butane Derivatives
Post-synthetic chlorination of pre-formed BCBs provides a modular approach to 2,2-dichloro derivatives. While classical electrophilic chlorination methods fail due to the inertness of BCB’s bridgehead C–H bonds, radical chain mechanisms enable selective functionalization.
Photoredox-Mediated Chlorination
Recent advances in photoredox catalysis have enabled the generation of chlorine radicals (Cl- ) under mild conditions. Irradiating a mixture of BCB, carbon tetrachloride (CCl₄), and the photocatalyst [Mes-Acr-Ph]⁺ (2 mol%) with blue LEDs initiates a radical chain process:
- Photocatalyst excitation :
$$
[\text{Mes-Acr-Ph}]^+ \xrightarrow{h\nu} [\text{Mes-Acr-Ph}]^{+\ast} \quad (E_{1/2} = +2.00\ \text{V vs SCE})
$$ - Single-electron transfer (SET) to CCl₄ :
$$
[\text{Mes-Acr-Ph}]^{+\ast} + \text{CCl}4 \rightarrow [\text{Mes-Acr-Ph}]^{2+} + \text{CCl}4^{-\bullet}
$$ - Radical propagation :
$$
\text{CCl}4^{-\bullet} \rightarrow \text{Cl}^\bullet + \text{CCl}3^\bullet
$$
$$
\text{BCB} + 2\ \text{Cl}^\bullet \rightarrow 2,2\text{-dichloro-BCB}
$$
This method achieves 40–50% yields with minimal overchlorination, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorobicyclo[1.1.0]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Strain-Release Reactions: The high strain energy in the bicyclobutane ring makes it susceptible to strain-release reactions, leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Transition Metal Catalysts: Employed in strain-release reactions to facilitate the formation of new ring systems.
Major Products:
Cyclobutanes: Formed through strain-release reactions.
Functionalized Bicyclobutanes: Resulting from substitution reactions.
Scientific Research Applications
2,2-Dichlorobicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichlorobicyclo[1.1.0]butane is primarily driven by its high strain energy. The compound undergoes strain-release reactions, which involve the cleavage of the central strained bond to form more stable ring systems. This process is facilitated by the olefinic character of the bridgehead bond, allowing for various functionalization and transformation reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phospha-4-silabicyclo[1.1.0]butane
- Structure and Bonding : Unlike 2,2-dichlorobicyclo[1.1.0]butane, this compound replaces two carbons with phosphorus and silicon atoms. The central bond length (C1–C3) in bicyclo[1.1.0]butanes is typically ~1.51 Å, but heteroatom substitution alters bond polarization and strain distribution .
- Reactivity: The phosphorus-silicon system exhibits valence isomerization and acts as a reactive intermediate in cycloaddition reactions, a property less pronounced in halogenated analogs due to reduced electron mobility .
1-Azabicyclo[1.1.0]butane
- Electronic Properties : Substitution of a carbon with nitrogen introduces lone-pair interactions, lowering the LUMO energy compared to this compound. The molecular weight (55.08 g/mol) and reduced steric bulk also contrast with the dichloro derivative’s higher molecular weight (147.01 g/mol) and steric hindrance .
- Synthesis : 1-Azabicyclo[1.1.0]butane is synthesized via cyclopropanation of diazo compounds, a method less effective for dichloro analogs due to competing decomposition pathways .
1-Phenylbicyclo[1.1.0]butane
- Substituent Effects : Aromatic substitution raises the HOMO energy and shortens the HOMO-LUMO gap (4.5 eV vs. ~5.2 eV in unsubstituted bicyclo[1.1.0]butane). In contrast, electron-withdrawing chlorine atoms in this compound likely widen this gap, reducing radical-mediated reactivity .
- Stability : Phenyl-substituted derivatives show enhanced stability due to conjugation, whereas dichloro analogs may decompose under catalytic conditions (e.g., PtCl2), as observed in electron-deficient bicyclo[1.1.0]butanes .
Structural and Electronic Data Comparison
Reactivity Insights
- Electrophilic Reactions : Chlorine substituents in this compound may direct electrophilic attacks to the less-hindered bridgehead carbons, contrasting with phenyl-substituted analogs where aromatic rings dominate reactivity .
- Radical Pathways : The widened HOMO-LUMO gap in dichloro derivatives likely suppresses diradical intermediates, unlike conjugated systems like 1-phenylbicyclo[1.1.0]butane .
Q & A
Q. What are the most reliable synthetic methodologies for preparing 2,2-dichlorobicyclo[1.1.0]butane, and how do steric/electronic effects influence yield?
- Methodological Answer : Two primary routes are adapted from bicyclo[1.1.0]butane synthesis:
- Carbene Addition to Cyclopropenes : Introduce dichloro substituents via carbene intermediates under Simmons-Smith conditions. However, steric hindrance from chlorine atoms may reduce efficiency, requiring optimized stoichiometry (e.g., slow addition of Zn/Cu pairs) .
- Lithium-Halogen Exchange : Start with 2,2-dibromo-1-(chloromethyl)cyclopropane. Perform a one-pot bromine-lithium exchange at -78°C using t-BuLi, followed by quenching with chlorinating agents. Yields (~60%) depend on precise temperature control and substrate purity .
Key Data : Steric bulk from Cl groups necessitates longer reaction times (24–48 hrs) compared to unsubstituted analogs.
Q. How can researchers characterize the structural and thermodynamic stability of this compound?
- Methodological Answer :
- NMR Analysis : Use NMR to confirm bridgehead chlorination (chemical shifts >100 ppm for strained carbons) and NMR to detect ring strain via coupling constants ( Hz) .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically <100°C for strained systems). Compare with computational strain energy estimates (e.g., 35.9 kcal·mol for bicyclo[1.1.0]butane, adjusted for Cl substituents) .
Contradiction Note : Experimental strain energies may exceed additive predictions due to non-bonded 1,3-Cl/C interactions .
Advanced Research Questions
Q. How do dichloro substituents influence regioselectivity in [2π + 2σ] cycloadditions or ene reactions?
- Methodological Answer :
- Photoredox Catalysis : Activate this compound via single-electron oxidation to a radical cation (using [MesAcr-t-Bu]ClO). React with alkenes under blue LED light. Chlorine’s electron-withdrawing effect enhances electrophilicity, favoring head-to-tail adducts (dr > 5:1) .
- Mechanistic Probes : Use DFT calculations (B3LYP/6-31G*) to map transition states. Chlorine stabilizes partial positive charges at bridgehead carbons, directing nucleophilic attack .
Data Table :
| Alkene Type | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Styrene derivatives | 75–85 | 4:1 to 7:1 |
| Nonactivated | 50–60 | 2:1 |
Q. What computational strategies best predict the kinetic stability and decomposition pathways of this compound?
- Methodological Answer :
- Ab Initio MD Simulations : Model bond dissociation energies (C-Cl vs C-C) at MP2/cc-pVTZ level. Chlorine’s electronegativity accelerates C-Cl cleavage (activation energy ~20 kcal·mol) compared to parent bicyclobutane .
- ESR Spectroscopy : Detect radical intermediates during thermal decomposition. Chlorinated analogs show prolonged radical lifetimes (µs range) due to spin delocalization .
Contradiction Note : Experimental decomposition rates may exceed simulations due to solvent effects or trace impurities .
Q. What experimental designs mitigate challenges in isolating enantiopure this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate menthol or binaphthyl groups during synthesis, followed by enzymatic resolution (e.g., lipase-catalyzed hydrolysis). Achieve enantiomeric excess (ee) >90% but with ~30% yield loss .
- Supercritical Fluid Chromatography (SFC) : Use CO-methanol mobile phases with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Retention times correlate with Cl substitution patterns .
Key Limitation : Chlorine’s steric demand reduces SFC resolution efficiency compared to smaller halogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
